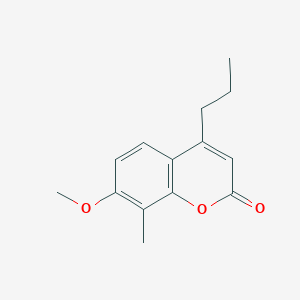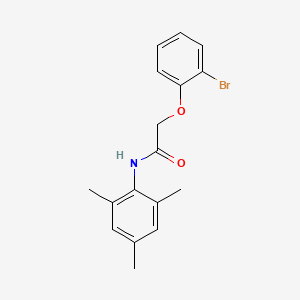![molecular formula C16H16N2S B5629641 2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5629641.png)
2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that features both thiophene and indole moieties Thiophene is a five-membered ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with indole precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene moiety . Subsequent cyclization and functional group modifications yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
化学反应分析
Types of Reactions
2-(Thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The indole moiety can be reduced under specific conditions to yield tetrahydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be used, often employing aluminum chloride as a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various alkyl or acyl groups onto the indole or thiophene rings.
科学研究应用
2-(Thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is not fully understood, but it likely involves interactions with various molecular targets. The indole moiety can bind to multiple receptors, influencing cellular pathways related to inflammation, cancer, and microbial growth . The thiophene ring may contribute to the compound’s electronic properties, enhancing its interactions with biological molecules.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like thiophene sulfoxides and thiophene sulfones share the thiophene ring but differ in their oxidation states.
Indole Derivatives: Indole-3-acetic acid and other indole-based compounds have similar core structures but different functional groups.
Uniqueness
2-(Thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its combination of thiophene and indole moieties, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-4-15-13(3-1)14-5-7-18(10-16(14)17-15)9-12-6-8-19-11-12/h1-4,6,8,11,17H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZJNFDBMJIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(4-ETHOXYPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE](/img/structure/B5629562.png)
![Methyl 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5629577.png)

![N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5629589.png)
![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B5629594.png)
![6-{3-[(2-methoxyphenoxy)methyl]-1-propyl-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5629608.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(3-methoxyphenyl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5629613.png)
![2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5629621.png)

![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)

